

AF 568 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 568 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AF 568 NHS ester**, a widely used fluorescent dye in biological research. This document details its spectral and physicochemical properties, provides detailed protocols for its use in labeling biomolecules, and offers insights into its applications in cellular imaging and the study of signaling pathways.

Core Properties of AF 568 NHS Ester

AF 568 NHS ester is an amine-reactive fluorescent dye belonging to the Alexa Fluor family of dyes. It is favored for its brightness, photostability, and pH insensitivity, making it a robust tool for a variety of fluorescence-based assays.[\[1\]](#)[\[2\]](#)

Spectral and Physicochemical Characteristics

The key quantitative properties of **AF 568 NHS ester** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference
Excitation Maximum (λ_{ex})	572 nm	[3][4][5]
Emission Maximum (λ_{em})	598 nm	[3][4][5]
Molar Extinction Coefficient (ϵ)	$\sim 94,238 \text{ cm}^{-1}\text{M}^{-1}$	[3][4][5]
Fluorescence Quantum Yield (Φ)	~ 0.912	[3][4][5]
Molecular Weight	994.18 g/mol	[3]
Appearance	Dark colored solid	[3]
Solubility	Water, DMSO, DMF	[3]

Storage and Stability

For long-term storage, **AF 568 NHS ester** should be stored at -20°C in the dark and is stable for at least 12 months upon receipt.[3][4][6] The reconstituted dye in anhydrous DMSO or DMF should be used promptly to prevent hydrolysis of the NHS ester moiety.[3]

Biomolecule Labeling with AF 568 NHS Ester

AF 568 NHS ester is primarily used to label proteins, peptides, and amine-modified oligonucleotides through the formation of a stable amide bond with primary amines.

Chemical Reaction of Labeling

The N-hydroxysuccinimidyl (NHS) ester of AF 568 reacts with primary amines (e.g., the ϵ -amino group of lysine residues or the N-terminus of a protein) via a nucleophilic acyl substitution. This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[3][7] At this pH, the primary amines are sufficiently deprotonated and can efficiently attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3]

Figure 1. Reaction of AF 568 NHS ester with a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling proteins, such as antibodies, with **AF 568 NHS ester**. Optimization may be required for specific proteins.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **AF 568 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 1 M Sodium bicarbonate (NaHCO₃), pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first.
- Prepare Dye Stock Solution: Immediately before use, dissolve the **AF 568 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved **AF 568 NHS ester** to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the AF 568-labeled protein.
- Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

- Storage: Store the labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Troubleshooting Common Labeling Issues

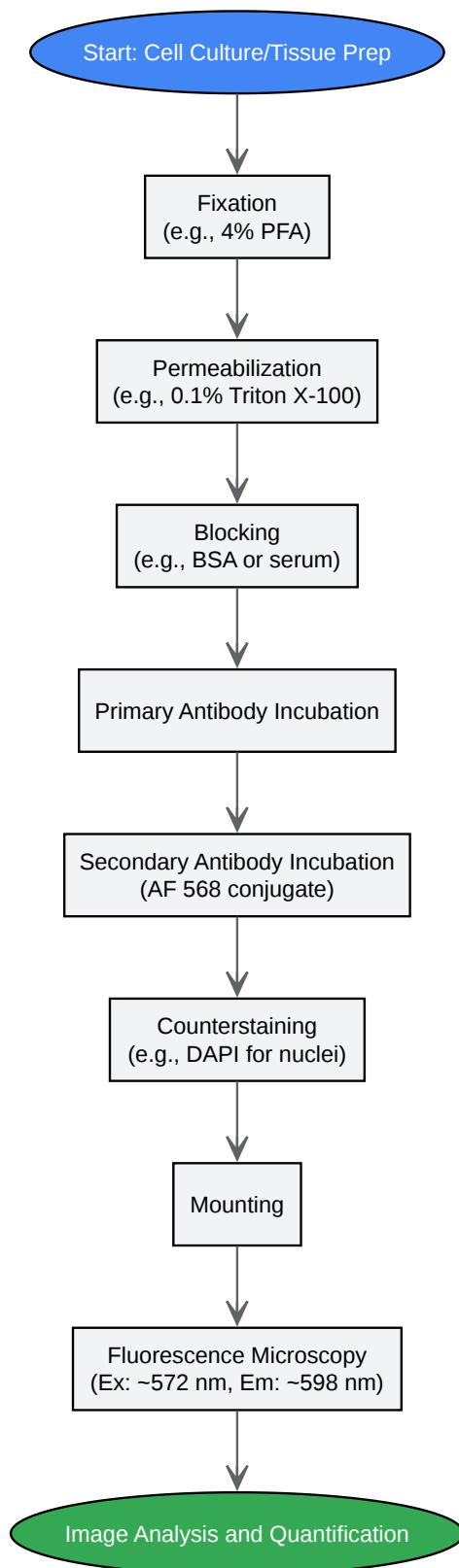
Issue	Possible Cause	Recommendation
Low Labeling Efficiency	- Suboptimal pH.- Hydrolysis of NHS ester due to moisture.- Presence of primary amines in the buffer (e.g., Tris).	- Ensure the reaction buffer is at pH 8.3-8.5.- Use fresh, anhydrous DMSO or DMF.- Perform buffer exchange to an amine-free buffer.
Protein Precipitation	- Over-labeling of the protein.- High concentration of organic solvent.	- Reduce the molar excess of the NHS ester.- Add the dye solution to the protein solution slowly while stirring.
Poor Separation of Labeled Protein and Free Dye	- Inappropriate size-exclusion resin.- Column overloading.	- Select a resin with an appropriate fractionation range for the protein.- Do not exceed the recommended sample volume for the column.

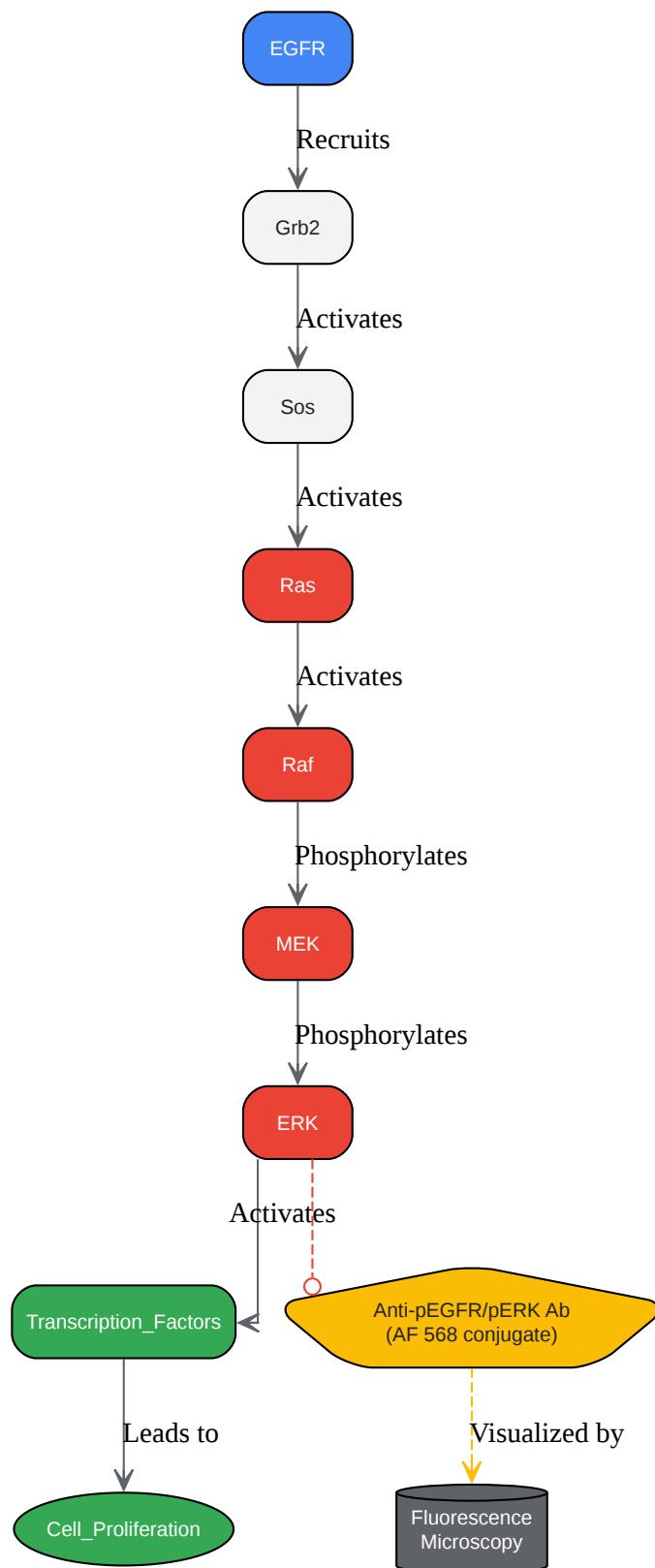
Applications in Cellular Imaging and Signaling Pathways

AF 568-labeled biomolecules are extensively used in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Immunofluorescence Workflow

A common application of AF 568 is as a secondary antibody conjugate in immunofluorescence, allowing for the detection and localization of specific proteins within cells.





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